

Technical Synthesis Guide: 4-Bromo-2-ethynylaniline

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Compound of Interest

Compound Name: 4-Bromo-2-ethynylaniline

CAS No.: 1260776-51-9

Cat. No.: B2767989

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Executive Summary

4-Bromo-2-ethynylaniline (CAS: 857265-80-6) is a high-value pharmacophore, particularly in the development of covalent kinase inhibitors.^[1] The ortho-ethynyl aniline motif serves as a critical precursor for cyclization into indole or quinazoline cores, or as a "warhead" scaffold in targeted protein degradation (PROTACs).^{[1][2]}

This guide details a robust, three-stage synthesis pathway designed for high chemoselectivity.^{[1][2]} Unlike generic protocols, this route prioritizes the kinetic differentiation between aryl-iodide and aryl-bromide bonds, allowing for the installation of the ethynyl group at the C2 position without compromising the C4-bromine handle required for subsequent functionalization.^{[1][2]}

Retrosynthetic Analysis & Strategy

The synthesis hinges on the principle of chemoselective oxidative addition.^{[1][2]} Palladium(0) catalysts insert into C-I bonds (

) significantly faster than C–Br bonds (

). By introducing an iodine atom at the ortho position of 4-bromoaniline, we create a "path of least resistance" for the Sonogashira coupling.[1][2]

Synthesis Pathway Diagram[1][2]



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Figure 1: Strategic workflow leveraging halogen reactivity hierarchy (I > Br).

Detailed Experimental Protocols

Stage 1: Regioselective Iodination

Objective: Synthesize 4-bromo-2-iodoaniline from 4-bromoaniline. Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The amino group is a strong ortho/para activator.[1][2] With the para position blocked by bromine, iodination occurs exclusively at the ortho position.[1][2]

Reagents:

- 4-Bromoaniline (1.0 equiv)[1][3]
- Iodine Monochloride (ICl) (1.1 equiv)
- Acetic Acid (Glacial)
- Sodium Thiosulfate (sat.[1][2][3] aq.)

Protocol:

- Dissolution: Dissolve 4-bromoaniline (10.0 g, 58 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

- Addition: Cool the solution to 15–20°C. Add Iodine Monochloride (10.3 g, 63.8 mmol) dropwise over 20 minutes. Note: Maintain temperature below 25°C to prevent over-iodination.
- Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The starting material spot ($R_f \sim 0$.[1][2]3) should disappear, replaced by the product ($R_f \sim 0.5$).
- Quench: Pour the reaction mixture into ice water (500 mL). Add saturated sodium thiosulfate solution (50 mL) to neutralize excess iodine (indicated by the disappearance of the dark brown color).[1][2]
- Isolation: Filter the resulting precipitate. Wash the filter cake with water (3 x 50 mL) and dry under vacuum at 40°C.
- Purification: Recrystallize from ethanol/water if necessary.

Yield: 85-92% (Off-white to grayish solid).[1][2]

Stage 2: Chemoselective Sonogashira Coupling

Objective: Install the alkyne at C2 without disturbing the C4-Bromine.[1][2] Critical Parameter: Temperature control is vital.[1][2] High temperatures (>60°C) may promote oxidative addition into the C-Br bond, leading to polymerization or bis-alkynylation.[1][2]

Reagents:

- 4-Bromo-2-iodoaniline (Intermediate A) (1.0 equiv)
- Trimethylsilylacetylene (TMSA) (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
- Copper(I) Iodide [CuI] (2 mol%)
- Triethylamine (Et₃N) (3.0 equiv)
- THF (Anhydrous, degassed)

Protocol:

- Setup: Flame-dry a 3-neck flask and cool under Argon flow. Add 4-bromo-2-iodoaniline (5.0 g, 16.8 mmol), Pd(PPh₃)₂Cl₂ (350 mg), and CuI (65 mg).
- Solvent & Base: Add degassed THF (50 mL) and Et₃N (7.0 mL). The solution typically turns dark.
- Addition: Add Trimethylsilylacetylene (2.8 mL, 20.1 mmol) dropwise via syringe.
- Reaction: Stir at Room Temperature (23°C) for 4–6 hours.
 - Checkpoint: If reaction is sluggish after 4 hours, warm gently to 35°C. Do not exceed 40°C.
- Workup: Filter the mixture through a pad of Celite to remove metal salts. Rinse the pad with EtOAc.[1][2]
- Extraction: Wash the filtrate with NH₄Cl (sat. aq.) and Brine.[1][2][4] Dry over MgSO₄ and concentrate.
- Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient 95:5 to 85:15).

Yield: 75-85% (Yellowish oil or solid).[1][2]

Stage 3: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.[1][2]

Reagents:

- Intermediate B (1.0 equiv)
- Potassium Carbonate (K₂CO₃) (2.0 equiv)
- Methanol (MeOH)[5]

Protocol:

- Reaction: Dissolve Intermediate B (4.0 g) in MeOH (40 mL). Add K₂CO₃ (3.1 g).[1][2]
- Time: Stir at room temperature for 30–60 minutes. Reaction is usually rapid.[1][2]
- Workup: Dilute with water (100 mL) and extract with Et₂O or DCM (3 x 50 mL).
- Drying: Wash organics with brine, dry over Na₂SO₄, and concentrate carefully (terminal alkynes can be volatile).[1][2]
- Final Product: **4-Bromo-2-ethynylaniline**.

Yield: >90%.

Data Summary & Troubleshooting

Physicochemical Properties Table[1][2][6]

Compound	MW (g/mol)	Appearance	Key NMR Signal (CDCl ₃)
4-Bromoaniline	172.02	White solid	6.5 (d, 2H), 7.2 (d, 2H)
4-Bromo-2-iodoaniline	297.92	Gray solid	7.7 (d, 1H, J=2.0 Hz, H-3)
Intermediate B (TMS)	368.13	Yellow solid	0.25 (s, 9H, TMS)
4-Bromo-2-ethynylaniline	196.05	Brown solid	3.4 (s, 1H, Alkyne C-H)

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Stage 1	Over-iodination (di-iodo species)	Ensure strict stoichiometry (1.05 equiv ICl) and low temp (<20°C).
Bis-coupling in Stage 2	Temperature too high	Run reaction strictly at RT. Ensure solvent is degassed to protect catalyst.[1][2]
Catalyst Poisoning	Free amine interference	If conversion is <50%, protect amine as acetamide (Ac2O) before Stage 2, then hydrolyze after Stage 3.[1][2]

Process Safety (HSE)

- Iodine Monochloride (ICl): Corrosive and causes severe burns.[1][2] Handle in a fume hood.
- Alkynes: Terminal acetylenes can be unstable.[1][2] Avoid concentrating to dryness with heating.[1][2] Store under inert atmosphere at -20°C.
- Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.[1][2]

References

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